N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylurea
Overview
Description
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-propylurea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a dimethylpyrazole ring, and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-propylurea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole ring.
Attachment of the Propylurea Moiety: The final step involves the reaction of the intermediate compound with propyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorobenzyl group or the urea moiety, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Reduced fluorobenzyl or urea derivatives.
Substitution Products: Substituted fluorobenzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-methylurea: A similar compound with a methyl group instead of a propyl group.
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-propylurea: A compound with a chlorobenzyl group instead of a fluorobenzyl group.
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-ethylurea: A compound with an ethyl group instead of a propyl group.
Uniqueness: N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-propylurea is unique due to the specific combination of its fluorobenzyl group, dimethylpyrazole ring, and propylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-propylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-4-9-18-16(22)19-15-11(2)20-21(12(15)3)10-13-7-5-6-8-14(13)17/h5-8H,4,9-10H2,1-3H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVYVFWSGUWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.